molecular formula C10H11N3O2 B2937248 3-[Methyl(4-nitrophenyl)amino]propanenitrile CAS No. 97473-81-9

3-[Methyl(4-nitrophenyl)amino]propanenitrile

Cat. No.: B2937248
CAS No.: 97473-81-9
M. Wt: 205.217
InChI Key: VQFSKYLXGRUGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(4-nitrophenyl)amino]propanenitrile is an organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methylated amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(4-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-nitroaniline with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-nitroaniline attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(4-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-[Methyl(4-aminophenyl)amino]propanenitrile.

    Reduction: 3-[Methyl(4-nitrophenyl)amino]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Methyl(4-nitrophenyl)amino]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[Methyl(4-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(4-aminophenyl)amino]propanenitrile
  • 3-[Methyl(4-nitrophenyl)amino]propanamine
  • 3-[Methyl(4-chlorophenyl)amino]propanenitrile

Uniqueness

3-[Methyl(4-nitrophenyl)amino]propanenitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(N-methyl-4-nitroanilino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12(8-2-7-11)9-3-5-10(6-4-9)13(14)15/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFSKYLXGRUGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.